molecular formula C19H17N B2955492 4-(1,1-Diphenylethyl)pyridine CAS No. 109975-61-3

4-(1,1-Diphenylethyl)pyridine

Cat. No.: B2955492
CAS No.: 109975-61-3
M. Wt: 259.352
InChI Key: CJQGILPQYWJLHC-UHFFFAOYSA-N
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Description

4-(1,1-Diphenylethyl)pyridine is a chemical compound with the molecular formula C19H17N and a molecular weight of 259.35 g/mol . Its structure features a pyridine ring linked to a sterically hindered 1,1-diphenylethyl group, which defines its potential physicochemical properties. This molecular architecture, combining an aromatic nitrogen heterocycle with bulky, hydrophobic substituents, suggests several research applications. It may serve as a valuable building block or precursor in organic synthesis, particularly in the development of ligands for catalysis or advanced materials science . The compound's structure also indicates potential for use in medicinal chemistry research, for instance as a core scaffold in the exploration of new pharmacologically active molecules. Researchers can utilize this compound under the identifier PubChem CID 4210203 . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-diphenylethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-19(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18-12-14-20-15-13-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQGILPQYWJLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 4 1,1 Diphenylethyl Pyridine

Established Synthetic Pathways for Sterically Hindered Pyridines and Analogues

Traditional methods for pyridine (B92270) synthesis can be broadly categorized into two approaches: building the pyridine ring from acyclic precursors or modifying a pre-existing pyridine scaffold.

Routes via Pyridine Ring Formation (e.g., Hantzsch dihydropyridine (B1217469) synthesis)

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.

The general mechanism involves the formation of two key intermediates: an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. A final oxidation step leads to aromatization.

While versatile, the applicability of the Hantzsch synthesis for preparing a sterically demanding C4-substituent like the 1,1-diphenylethyl group is challenging. The reaction requires an aldehyde precursor, in this case, 2,2-diphenylpropanal. The significant steric bulk of this aldehyde could severely hinder the initial condensation steps and subsequent cyclization, likely resulting in low yields. Modern modifications, however, aim to improve yields and reaction conditions.

Table 1: Comparison of Hantzsch Synthesis Conditions

Catalyst/ConditionSolventKey AdvantagesPotential Applicability for Steric Hindrance
Classical (Reflux)EthanolWell-established, simple procedure.Low, due to high thermal energy requirements which may not overcome steric barriers effectively.
Microwave IrradiationSolvent-free or High-boiling solventsRapid heating, reduced reaction times, often improved yields.Moderate, as rapid energy input can sometimes overcome activation barriers more efficiently than conventional heating.
Heterogeneous Catalysts (e.g., MCM-41, Sulfated polyborate)Solvent-freeCatalyst reusability, simplified workup, environmentally benign.Moderate to High, as the catalyst surface may provide a pre-organized environment that facilitates the sterically hindered condensation.
Aqueous Micelles (e.g., SDS)Water"Green" chemistry approach, potential rate enhancement due to hydrophobic effects.Moderate, as micellar encapsulation could orient the bulky substrates favorably for reaction.

Routes via Post-functionalization of Pyridine Scaffold

An alternative to de novo ring synthesis is the direct functionalization of the pyridine core. This approach is central to late-stage functionalization in medicinal chemistry, where a complex molecule is modified in the final steps of a synthesis. researchgate.net For 4-(1,1-diphenylethyl)pyridine, this would involve introducing the bulky alkyl group onto the C4 position of a pyridine precursor.

One primary strategy is the Minisci reaction, a radical-based process that allows for the alkylation of electron-deficient heterocycles. nih.gov A potential route could involve the generation of a 1,1-diphenylethyl radical from a suitable precursor (e.g., from 3,3-diphenylbutanoic acid via oxidative decarboxylation) and its subsequent addition to the protonated pyridine ring. However, a significant challenge with the Minisci reaction is regioselectivity, as reactions on pyridine often yield a mixture of C2 and C4 substituted products. researchgate.net To overcome this, a blocking group can be temporarily installed at the C2/C6 positions to direct the incoming radical exclusively to the C4 position. nih.gov

Another approach involves organometallic intermediates. Deprotonation of 4-halopyridines with strong bases can generate a 4-pyridyl anion or related organometallic species, which can then react with an appropriate electrophile. A hypothetical route could involve the reaction of 4-lithiopyridine (B8661376) with a precursor to the 1,1-diphenylethyl cation, although the stability and reactivity of such a tertiary carbocation would need careful consideration.

Novel Synthetic Strategies for this compound and its Derivatives

Recent advances in catalysis and reaction design have opened new avenues for the synthesis of complex molecules, including sterically hindered pyridines.

Organometallic Coupling Reactions (e.g., Stille-type approaches utilizing tin-pyridine building blocks)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Stille coupling, which pairs an organotin compound with an organic halide or triflate, is particularly useful due to the stability of organostannanes to air and moisture.

A strategic Stille-type approach to this compound could involve two possible disconnections:

Coupling of a 4-halopyridine (e.g., 4-bromopyridine) with (1,1-diphenylethyl)trialkylstannane. This requires the synthesis of the sterically hindered organostannane reagent.

Coupling of a 4-(trialkylstannyl)pyridine with a 1,1-diphenylethyl halide (e.g., 1-bromo-1,1-diphenylethane). This route may be challenging due to the potential for elimination reactions with the tertiary halide substrate.

The success of these couplings often depends on the choice of palladium catalyst and ligands. Sterically hindered biarylphosphine ligands (e.g., XPhos) have proven effective in facilitating difficult cross-coupling reactions.

Table 2: Selected Catalyst Systems for Stille Cross-Coupling on Pyridine Scaffolds

Palladium PrecursorLigandTypical SubstratesPotential Advantage
Pd(PPh₃)₄Triphenylphosphine (built-in)Aryl/vinyl halides with aryl/vinyl stannanes.Commercially available, widely used for standard couplings.
Pd₂(dba)₃P(t-Bu)₃Electron-rich and sterically hindered substrates.Highly active catalyst system due to the bulky, electron-rich phosphine.
Pd(OAc)₂XPhosChallenging couplings, including heteroaryl chlorides.Excellent for sterically demanding substrates and provides high catalytic activity.
PdCl₂(PPh₃)₂Triphenylphosphine (built-in)General purpose for various aryl halides.Robust and common catalyst, effective for a range of transformations.

Catalytic Approaches (e.g., Nanomaterial-assisted syntheses, heterogeneous catalysis)

Modern catalysis offers innovative solutions that can enhance reaction efficiency, selectivity, and sustainability. Heterogeneous catalysts, particularly those based on nanomaterials, are of great interest because they can be easily separated from the reaction mixture and reused.

For the synthesis of substituted pyridines, various nanomaterial-based catalysts have been developed, often incorporating magnetic nanoparticles (e.g., Fe₃O₄) for easy recovery. These catalysts can be functionalized with acidic or basic groups to promote condensation and cyclization reactions. While direct application to the highly hindered this compound has not been reported, these systems could facilitate key bond-forming steps under milder conditions than traditional methods.

A more direct catalytic approach would be a nickel-catalyzed reductive coupling of a bromopyridine with a tertiary alkyl bromide. organic-chemistry.org This method is specifically designed to create C-C bonds forming an all-carbon quaternary center. A hypothetical reaction between 4-bromopyridine (B75155) and 1-bromo-1,1-diphenylethane using a suitable nickel catalyst and a reducing agent could provide a direct and efficient route to the target molecule. organic-chemistry.org

Table 3: Examples of Nanomaterial-Based Catalysts in Pyridine Synthesis

CatalystReaction TypeKey Features
Fe₃O₄@SiO₂-pr-NH₂Multi-component synthesis of dihydropyridinesMagnetic core for easy separation; basic amine groups catalyze condensation.
CoFe₂O₄@SiO₂–SO₃HSynthesis of pyrazolo[3,4-b]pyridinesMagnetic core; solid acid catalyst promotes cyclization.
Fe₃O₄/MWCNTsThree-component synthesis of tri-arylpyridinesHigh surface area from multi-walled carbon nanotubes enhances catalytic activity.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The Hantzsch synthesis is a prime example, but many other MCRs for pyridine synthesis exist.

The Bohlmann-Rahtz pyridine synthesis, for instance, involves the reaction of an enamine with an alkynone, which, after cyclodehydration, yields a substituted pyridine. organic-chemistry.orgcore.ac.uk A one-pot, three-component modification reacts a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate to generate polysubstituted pyridines with complete regiocontrol. organic-chemistry.org

Designing an MCR to specifically yield this compound would require careful selection of precursors that can accommodate the steric bulk of the diphenylethyl group. For example, a modified Bohlmann-Rahtz approach could theoretically employ an enamine derived from a β-keto ester and a highly substituted alkynone. However, the steric hindrance would remain a significant hurdle for the crucial Michael addition and subsequent cyclization steps. The development of a novel MCR for such a target would likely require extensive optimization of catalysts and reaction conditions to overcome the high activation energy associated with combining sterically demanding fragments.

Mechanistic Elucidation in Synthetic Transformations

Mechanistic elucidation in organic synthesis involves a combination of experimental techniques (such as spectroscopy and kinetic studies) and computational modeling to understand the step-by-step pathway from reactants to products. This includes identifying any transient species that are formed during the reaction.

Reaction Intermediates and Transition States

In the context of forming this compound, the nature of the intermediates and transition states would be dictated by the chosen synthetic route.

For instance, a Hantzsch-type synthesis would proceed through a dihydropyridine intermediate. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. organic-chemistry.org The formation of the dihydropyridine ring is the key intermediate step, which is then oxidized to the final aromatic pyridine. organic-chemistry.org

Alternatively, a Bohlmann-Rahtz pyridine synthesis involves the reaction of an enamine with an ethynyl (B1212043) ketone. This process proceeds through an aminodiene intermediate, which subsequently undergoes cyclodehydration to form the pyridine ring. beilstein-journals.org The transition state for the cyclization step is a key determinant of the reaction's efficiency.

Another powerful method for pyridine synthesis is through [4+2] cycloaddition reactions . In these reactions, a diene (containing the nitrogen atom, such as a 1-azadiene or 2-azadiene) reacts with a dienophile. nih.govnih.gov This reaction proceeds through a cyclic transition state to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction or other rearrangement to yield the final substituted pyridine. baranlab.orgnih.gov The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the substituents on both the diene and dienophile.

A more modern approach could involve C-H activation, where a rhodium catalyst could be used to form a C-H activated complex as a key intermediate. This would be followed by steps such as migratory insertion and reductive elimination to build up the pyridine ring system. nih.gov

Table 1: Potential Intermediates in Pyridine Synthesis

Synthetic Route Key Intermediate(s)
Hantzsch Synthesis Dihydropyridine
Bohlmann-Rahtz Synthesis Aminodiene
[4+2] Cycloaddition Bicyclic adduct

Stereochemical Control in Synthesis

The target molecule, this compound, is achiral as the C1 position of the ethyl group is a quaternary carbon with two identical phenyl substituents. Therefore, stereochemical control at this position is not a factor in its direct synthesis.

However, stereochemistry can be a crucial consideration in the synthesis of related chiral pyridine derivatives or if a synthetic route involves chiral precursors or catalysts. For example, in the synthesis of chiral piperidines (the saturated form of pyridines), chemo-enzymatic methods have been developed that allow for precise stereochemical control. acs.org These methods often use enzymes like amine oxidases and ene-imine reductases to achieve high enantioselectivity. acs.org

Furthermore, in reactions involving chiral ligands or catalysts, it is possible to control the stereochemistry of substituents on the pyridine ring. nih.gov This is particularly relevant in the synthesis of biologically active molecules where a specific stereoisomer is required for therapeutic efficacy. While not directly applicable to the achiral this compound, these principles are fundamental to the broader field of pyridine synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 4 1,1 Diphenylethyl Pyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. For a compound like 4-(1,1-Diphenylethyl)pyridine, a suite of NMR experiments would be employed to assign all proton and carbon signals and to understand its dynamic behavior.

High-Resolution NMR Studies (e.g., ¹H, ¹³C, ¹⁵N HMBC)

High-resolution NMR studies would confirm the molecular structure of this compound by identifying the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the two phenyl rings. The protons on the pyridine ring would typically appear as two sets of doublets in the aromatic region. The ten protons of the two phenyl groups would likely appear as a complex multiplet. A key signal would be the singlet for the methyl group protons.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom. The quaternary carbon connecting the pyridine and two phenyl rings would have a characteristic chemical shift. Signals for the carbons in the pyridine and phenyl rings would also be observed in the aromatic region of the spectrum.

2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments would be crucial for unambiguously assigning the proton and carbon signals by showing correlations between them through one or multiple bonds. ¹⁵N NMR, potentially through an HMBC experiment, would identify the chemical shift of the nitrogen atom in the pyridine ring, providing insight into its electronic environment.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) No experimental data was found. The following table is a hypothetical representation.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine C2, C6~8.5 (d)~150
Pyridine C3, C5~7.2 (d)~124
Pyridine C4-~148
Phenyl C (ipso)-~145
Phenyl C (ortho, meta, para)~7.3-7.5 (m)~126-129
Quaternary C-~60
Ethyl CH₃~2.2 (s)~25

Variable Temperature NMR and Dynamic Processes

Variable Temperature (VT) NMR studies would be used to investigate dynamic processes such as the rotation around the single bonds connecting the bulky phenyl and pyridine groups. Due to the steric hindrance from the two phenyl groups, the rotation around the C-C bond connecting the quaternary carbon to the pyridine ring might be restricted at low temperatures. VT-NMR experiments could determine the energy barrier for this rotation by observing the coalescence of signals as the temperature is increased. However, no specific studies on the dynamic processes of this compound have been reported.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis provides precise bond lengths, bond angles, and information about how molecules arrange themselves in a crystal lattice.

Ligand Conformation and Crystal Packing Analysis

A crystal structure of this compound would reveal the conformation of the ligand, including the dihedral angles between the pyridine and the two phenyl rings. This would provide a quantitative measure of the steric bulk of the 1,1-diphenylethyl substituent. The analysis would also detail the crystal packing, showing how individual molecules orient themselves relative to their neighbors to form the macroscopic crystal. Despite searching crystallographic databases, no public crystal structure for this compound was found.

Intermolecular Interactions (e.g., Hirshfeld surface analysis)

Without a crystal structure, a Hirshfeld surface analysis cannot be performed. This computational technique is used to visualize and quantify the various intermolecular interactions within a crystal, such as van der Waals forces, C-H···π interactions, and potential weak hydrogen bonds. The analysis partitions the space in the crystal among the molecules and maps properties onto this surface to highlight regions of close contact between neighboring molecules, providing a detailed picture of the forces holding the crystal together.

Other Spectroscopic Techniques for Electronic Structure and Vibrational Analysis

Other spectroscopic methods are essential for probing the electronic and vibrational properties of the molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic vibrational modes. Key absorptions would include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and C-H bending modes. A patent document mentions that the compound was characterized by its infrared spectrum, but the actual data is not provided google.com.

UV-Vis Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* transitions. The extended conjugation with the phenyl rings would influence the position and intensity of these absorption bands. The same patent that mentions IR analysis also confirms characterization by UV spectroscopy, but again, does not present the spectrum or absorption maxima google.com.

Photoelectron Spectroscopy: This technique would provide information about the energies of the molecular orbitals. No data from photoelectron spectroscopy studies for this specific compound are publicly available.

Summary of Spectroscopic Data (Illustrative) No experimental data was found. The following table is a hypothetical representation.

TechniqueExpected Features
IR (cm⁻¹)~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C, C=N stretch)
UV-Vis (λₘₐₓ, nm)~260 (π → π*)

Reactivity and Reaction Pathways of 4 1,1 Diphenylethyl Pyridine

Role as a Nucleophile or Base in Organic Transformations

The pyridine (B92270) moiety contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. pharmaguideline.com This electron pair confers both basic and nucleophilic properties to the molecule. pharmaguideline.comuoanbar.edu.iq The 1,1-diphenylethyl group at the 4-position is an alkyl substituent, which generally acts as an electron-donating group through an inductive effect. This effect increases the electron density on the pyridine ring and, specifically, at the nitrogen atom, thereby enhancing its Lewis basicity compared to unsubstituted pyridine. ias.ac.in

As a base, 4-(1,1-diphenylethyl)pyridine can readily accept a proton to form a pyridinium (B92312) salt. pharmaguideline.com Its role as a nucleophile, however, is more complex. While the nitrogen is electron-rich, the immense steric bulk of the 1,1-diphenylethyl group, with its two phenyl rings, significantly hinders the approach of electrophiles to the nitrogen atom. thieme-connect.com This steric hindrance can dramatically reduce the rate of nucleophilic attack. Consequently, this compound can be classified as a sterically hindered, non-nucleophilic base. Such bases are valuable in organic synthesis for promoting reactions like eliminations where proton abstraction is desired without competing nucleophilic substitution.

The nucleophilicity of 4-substituted pyridines is a subject of detailed study, and it is known that substituents at the 4-position strongly modulate this property. ias.ac.inresearchgate.net While electron-donating groups typically enhance nucleophilicity, severe steric crowding around the nitrogen atom can override this electronic effect, leading to diminished reactivity as a nucleophile. thieme-connect.com

Table 1: Comparison of Factors Influencing Basicity and Nucleophilicity

Feature Influence on Basicity Influence on Nucleophilicity Relevance to this compound
Nitrogen Lone Pair Available for protonation, conferring basicity. pharmaguideline.com Available for attacking electrophiles, conferring nucleophilicity. uoanbar.edu.iq The fundamental source of its reactivity.
Alkyl Group (Inductive Effect) Electron-donating, increases electron density on N, enhances basicity. ias.ac.in Electron-donating, increases electron density on N, enhances nucleophilicity. researchgate.net The diphenylethyl group electronically activates the nitrogen.

| Steric Hindrance | Minimal effect on protonation due to the small size of a proton. | Major effect, slows down the rate of reaction with larger electrophiles. thieme-connect.com | The bulky 1,1-diphenylethyl group makes it a poor nucleophile. |

Cyclization and Rearrangement Reactions Involving the Diphenylethyl Moiety

The diphenylethyl substituent provides a platform for intramolecular reactions, particularly cyclization. In the presence of strong acids, the phenyl rings of the diphenylethyl group can act as internal nucleophiles in electrophilic aromatic substitution reactions. Research on analogous phenylethyl-substituted pyridinecarboxaldehydes demonstrates that such structures undergo efficient acid-promoted cyclization. thieme-connect.com

In a typical pathway, protonation of an electrophilic trigger on the pyridine ring or a side chain generates a highly reactive species that is then attacked by one of the phenyl rings of the diphenylethyl group. This intramolecular Friedel-Crafts-type reaction results in the formation of a new ring, leading to polycyclic heterocyclic systems. For instance, similar precursors have been used to construct the 10,11-dihydro-5H-benzo pharmaguideline.comthieme-connect.comcyclohepta[1,2-b]pyridin-5-one core. thieme-connect.com Although this specific transformation has not been documented for this compound itself, the structural similarity suggests a high potential for such reactivity. The reaction would likely proceed via an intramolecular attack of a phenyl group onto an electrophilic center generated from the pyridine ring under superacidic conditions.

Participation in Redox Chemistry and Hydride Transfer Mechanisms

The pyridine ring can participate in both oxidation and reduction reactions. Oxidation typically occurs at the electron-rich nitrogen atom, especially with peracids, to form the corresponding pyridine N-oxide. pharmaguideline.com Conversely, reduction of the pyridine ring disrupts its aromaticity and can lead to 1,2-dihydropyridine, 1,4-dihydropyridine, or fully saturated piperidine (B6355638) derivatives, depending on the reducing agent and conditions. uoanbar.edu.iq

The formation of dihydropyridine (B1217469) intermediates is particularly significant as they are central to hydride transfer reactions, famously exemplified by the biological cofactor NADH (Nicotinamide adenine (B156593) dinucleotide). nih.gov Dihydropyridinates can act as hydride donors in various chemical transformations. nih.gov While direct studies on this compound are unavailable, research on other 4-alkylpyridines shows they can be precursors to reactive intermediates capable of participating in catalytic cycles that may involve hydride transfer. nih.gov For example, the dearomatization of pyridines to generate dihydropyridine species is a key step in many catalytic reduction processes, including the hydrosilylation of pyridines. nih.gov

Investigation of Reaction Intermediates (e.g., Zwitterionic, Superelectrophilic Species)

The reaction pathways of this compound and related compounds involve several key reactive intermediates.

Superelectrophilic Species: In strongly acidic media (superacids), the pyridine nitrogen is protonated. Further protonation or interaction with Lewis acids can occur on other functional groups, leading to the formation of dicationic species. nih.govresearchgate.net These "superelectrophiles" are exceptionally reactive. For related phenylethyl-pyridines, the formation of dicationic superelectrophiles has been proposed to explain the facility of intramolecular cyclization reactions, as the heightened electrophilicity activates the system towards attack by the weakly nucleophilic phenyl ring. thieme-connect.com

Alkylidene Dihydropyridine Intermediates: 4-Alkylpyridines can be deprotonated at the α-carbon of the alkyl group (the picolylic position) under basic conditions. This process is often facilitated by first activating the pyridine ring, for instance, by N-alkylation. The resulting species is a neutral, nucleophilic alkylidene dihydropyridine intermediate. nih.govnih.gov This exocyclic enamine-like species is a key intermediate in the functionalization of the alkyl side chain of 4-alkylpyridines, enabling reactions such as allylation and sulfonylation at the picolyl carbon. nih.govnih.gov

Zwitterionic Intermediates: Pyridinium salts can form zwitterionic intermediates, also known as pyridinium ylides or betaines, upon deprotonation or other reactions. Pyridinium 1,4-zwitterions, in particular, are versatile intermediates used in various formal cycloaddition reactions to construct complex heterocyclic frameworks. mdpi.com These species feature a positively charged pyridinium ring and a negatively charged atom or group attached elsewhere, enabling them to react with a wide range of dipolarophiles.

Table 2: Key Reactive Intermediates

Intermediate Type Formation Conditions Role in Reactions
Superelectrophiles Strong acids (superacids) nih.govresearchgate.net Facilitates intramolecular Friedel-Crafts cyclizations by increasing electrophilicity. thieme-connect.com
Alkylidene Dihydropyridines Base treatment of 4-alkylpyridinium salts nih.gov Acts as a carbon nucleophile for C-H functionalization at the alkyl side chain. nih.gov

| Zwitterionic Species | Activation and deprotonation of the pyridine ring mdpi.com | Serves as a versatile building block in cycloaddition reactions for heterocycle synthesis. |

Computational Chemistry and Theoretical Investigations of 4 1,1 Diphenylethyl Pyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis

The electronic structure of 4-(1,1-Diphenylethyl)pyridine would typically be investigated using quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations. DFT methods, with functionals like B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach. These calculations, combined with appropriate basis sets (e.g., 6-31G* or larger), would provide insights into the molecule's electronic properties.

Frontier Molecular Orbital Analysis

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the HOMO would likely be localized on the electron-rich diphenylmethyl and pyridine (B92270) moieties, while the LUMO would be expected to have significant contributions from the pyridine ring's π* orbitals.

Hypothetical Data Table for Frontier Molecular Orbitals of this compound: (Note: This data is illustrative and not based on actual calculations.)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Charge Distribution and Electrostatic Potential

Quantum chemical calculations can also be used to determine the distribution of electron density within the molecule and to generate a molecular electrostatic potential (MEP) map. The MEP map is a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the pyridine ring would be expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The phenyl rings would exhibit regions of both positive and negative potential.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This analysis provides insights into the molecule's preferred shapes and the energy barriers to rotation around its single bonds.

Gas-Phase vs. Solution-Phase Conformations

The preferred conformation of a molecule can be influenced by its environment. In the gas phase, intramolecular forces dominate. In solution, intermolecular interactions with solvent molecules can stabilize or destabilize certain conformations. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the conformational preferences of this compound. It is conceivable that polar solvents could influence the orientation of the pyridine ring relative to the diphenylethyl group.

Impact of Substituents on Conformation

The conformational landscape of this compound would be sensitive to the presence of substituents on either the pyridine or the phenyl rings. Steric hindrance from bulky substituents could restrict rotation around the C-C single bonds, leading to a more rigid structure. Electron-donating or electron-withdrawing substituents could alter the electronic properties and, consequently, the preferred dihedral angles.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Optical Rotations)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, the simulation of NMR chemical shifts would be particularly valuable for structural elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental spectra, can help assign signals to specific atoms in the molecule. As this compound is not chiral, it would not exhibit optical rotation.

Hypothetical Data Table for Simulated ¹³C NMR Chemical Shifts of this compound: (Note: This data is illustrative and not based on actual calculations.)

AtomCalculated Chemical Shift (ppm)
Pyridine C2, C6149.5
Pyridine C3, C5123.8
Pyridine C4155.2
Quaternary C65.0
Phenyl C (ipso)145.0
Phenyl C (ortho)128.5
Phenyl C (meta)129.0
Phenyl C (para)127.8

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. Techniques such as Density Functional Theory (DFT) are frequently employed to investigate reactions involving pyridine derivatives, providing insights into their electronic structure and reactivity. nih.gov

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. researchgate.net Characterizing the geometry and energy of a transition state is crucial for understanding reaction kinetics and selectivity. Computational methods can locate these transient structures, which are not directly observable experimentally. For a hypothetical reaction involving this compound, such as an electrophilic substitution on the pyridine ring, calculations would identify the specific arrangement of atoms at the peak of the energy profile. pku.edu.cn The presence of a single imaginary frequency in the vibrational analysis of a computed structure confirms it as a true transition state. The geometric parameters of the TS, such as forming or breaking bond lengths, provide a snapshot of the bond rearrangement process.

Below is a hypothetical, illustrative energy profile for a reaction involving a substituted pyridine, demonstrating how computational data is typically presented.

Table 1: Illustrative Energetic Profile for a Hypothetical Reaction Pathway
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1First Transition State+15.8
IntermediateReaction Intermediate-5.2
TS2Second Transition State (Rate-Determining)+21.4
ProductsFinal Products-12.7

Analysis of Intermolecular Interactions and Solid-State Behavior

The arrangement of molecules in a crystal lattice and the resulting solid-state properties are dictated by a network of intermolecular interactions. nih.gov Computational studies, often complementing experimental data from X-ray crystallography, can identify and quantify these interactions. nih.gov For this compound, the bulky diphenylethyl group and the nitrogen atom in the pyridine ring would be expected to play significant roles in directing the crystal packing.

Techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts. mdpi.comresearchgate.net This method maps various properties onto the molecular surface, with colors indicating the nature and strength of interactions like hydrogen bonds and π-π stacking. mdpi.com The analysis of pyridine-containing co-crystals has shown how C—H⋯N, C—H⋯O, and C—H⋯π interactions can link molecules into larger supramolecular assemblies. nih.govnih.gov The bulky phenyl groups in this compound would likely participate in π-π stacking and C-H···π interactions, which are crucial for the stability of the crystal structure. nih.govmdpi.com Understanding these forces is essential for crystal engineering, where the goal is to design materials with specific properties. ucl.ac.uk

Table 2: Common Intermolecular Interactions in Pyridine-Containing Crystals
Interaction TypeDescriptionTypical Distance (Å)Significance
C—H⋯NWeak hydrogen bond between a C-H donor and a pyridine nitrogen acceptor.2.4 - 2.8Directional interaction influencing molecular packing. nih.gov
π-π StackingAttractive, noncovalent interaction between aromatic rings (phenyl or pyridine).3.3 - 3.8Contributes significantly to crystal lattice energy. mdpi.com
C—H⋯πInteraction between a C-H bond and the π-electron cloud of an aromatic ring.2.5 - 2.9Important for organizing molecules into layers or columns. nih.gov

Applications of 4 1,1 Diphenylethyl Pyridine in Catalysis and Materials Science

Role as a Ligand in Organometallic Catalysis

The utility of 4-(1,1-diphenylethyl)pyridine and its related structures in organometallic catalysis stems from the distinct steric environment created by the bulky 1,1-diphenylethyl group. This substituent can significantly influence the coordination geometry around a metal center, thereby affecting the activity, selectivity, and stability of the resulting catalyst.

Transition Metal-Catalyzed Reactions

The pyridine (B92270) motif is a cornerstone in the design of ligands for transition metal catalysis. The introduction of a sterically demanding group like 1,1-diphenylethyl onto a ligand framework containing a pyridine moiety has been investigated as a strategy to tune catalytic behavior.

A notable application is in the field of olefin polymerization. Research into Titanium(IV) post-metallocene precatalysts has utilized tridentate pyridine-2-phenolate-6-(σ-aryl) [O,N,C] ligands. In a systematic study, various substituents were placed on the phenolate (B1203915) group to investigate their impact on ethylene (B1197577) polymerization. One of the substituents successfully employed was the 1,1-diphenylethyl group. cityu.edu.hkacs.org These catalysts, when activated, polymerize ethylene, and the nature of the substituents, including the bulky 1,1-diphenylethyl moiety, was found to influence the resulting polyethylene's molecular weight and the catalyst's behavior under different conditions. acs.org The primary goal of such studies is to correlate the ligand's steric and electronic properties with polymerization reactivity and the physical properties of the resulting polymer. cityu.edu.hkacs.org

Catalyst System ComponentMetal CenterApplicationKey Finding
Pyridine-2-phenolate-6-(σ-aryl) ligand with 1,1-diphenylethyl substituentTitanium(IV)Ethylene PolymerizationThe substituents on the ligand framework directly impact polymerization reactivity and polymer properties. acs.org

Asymmetric Catalysis and Chiral Induction

In asymmetric catalysis, the goal is to create a chiral environment around a metal catalyst to favor the formation of one enantiomer of a product over the other. This is often achieved by employing chiral ligands. While this compound itself is an achiral molecule, the incorporation of large, sterically demanding, yet achiral, groups can be a strategy to amplify the effect of a separate chiral center within a ligand or to create specific pockets that influence substrate approach.

However, a review of the current literature does not prominently feature this compound as a standalone ligand or a major component in widely successful asymmetric catalysts. The development of chiral pyridine-containing ligands is an active area of research, often focusing on ligands with inherent chirality, such as those with C2 symmetry or planar chirality. nih.gov The strategic use of bulky achiral groups to enhance enantioselectivity in pyridine-based systems remains a more specialized area of investigation.

Supramolecular Assembly and Self-Aggregated Materials

The non-covalent, directional interactions of the pyridine nitrogen atom make it a valuable component in supramolecular chemistry. The 1,1-diphenylethyl group adds a significant hydrophobic and sterically bulky component, influencing how the molecule interacts with itself and other chemical species to form larger, ordered assemblies.

Design of Coordination Polymers and Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyridine and its derivatives are frequently used as linkers in the construction of these materials. nih.govnih.gov

Despite the widespread use of pyridine-based linkers, the direct incorporation of this compound into extended coordination frameworks is not widely reported. The significant steric hindrance presented by the 1,1-diphenylethyl group may pose a challenge to the formation of the highly ordered, crystalline structures typical of MOFs. This bulk could disrupt the predictable packing required for framework construction. Nevertheless, related research has shown that large, bulky pyridine-containing ligands, such as those based on tetraphenylethene, can be successfully used to build highly luminescent MOFs. rsc.org This suggests that while challenging, the integration of bulky substituents can lead to materials with unique properties, should the synthetic hurdles be overcome.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition involves the specific binding of a "host" molecule to a "guest" molecule through non-covalent interactions. The structure of this compound, with its basic nitrogen atom (a hydrogen bond acceptor) and a large, nonpolar region, makes it an interesting candidate for host-guest chemistry.

The bulky diphenylethyl group is expected to play a crucial role in any molecular recognition event. It can create a well-defined hydrophobic pocket suitable for binding nonpolar guest molecules of a complementary size and shape. mdpi.com Studies on structurally similar molecules provide insight into this potential. For instance, tetraphenylethylene (B103901) (TPE) derivatives bearing pyridine rings have been shown to act as host compounds, selectively co-crystallizing with guest molecules like phthalic acids based on shape complementarity. nih.gov The V-shaped clefts between the phenyl rings of the TPE core create binding sites, a feature that the two phenyl rings of the 1,1-diphenylethyl group could emulate. This suggests that this compound could function as a host for small, nonpolar guests, driven by hydrophobic and van der Waals interactions.

Building Block for Advanced Organic Materials

The unique combination of a pyridine unit and a sterically bulky, phenyl-rich substituent makes this compound a promising building block for advanced organic materials, particularly in the realm of optoelectronics. Its structural characteristics are reminiscent of a well-known class of molecules that exhibit aggregation-induced emission (AIE).

The 1,1-diphenylethyl moiety is structurally analogous to a fragment of tetraphenylethene (TPE), the archetypal AIE luminogen. scispace.comnih.gov AIE is a phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. scispace.comnih.gov This effect is attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay pathways and opens a radiative channel. nih.gov

Research has demonstrated that replacing one or more phenyl rings in the TPE framework with pyridine is a viable strategy for creating new AIE-active materials. rsc.org Furthermore, functionalizing TPE with pyridine units allows for the construction of luminescent sensors and materials whose emission can be tuned. For example, pyridine-substituted TPEs have been encapsulated within MOFs to create sensors for antibiotics. scut.edu.cnrsc.org Given these precedents, this compound represents a valuable precursor for synthesizing novel AIE-active materials. Its pyridine nitrogen can be used for further functionalization, quaternization to form pyridinium (B92312) salts, or coordination to metal centers, all of which can be used to tune the final material's electronic and photophysical properties. rsc.org

Optoelectronic Applications

Pyridine-containing organic molecules have been investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-deficient nature which can facilitate electron transport. The two phenyl rings of the diphenylethyl group in this compound could be functionalized to tune the electronic and photophysical properties of the molecule. Despite this potential, there are no specific studies on the optoelectronic applications of this compound reported in the available literature. Future investigations could focus on synthesizing derivatives of this compound and characterizing their photoluminescence, charge transport, and device performance to assess their suitability for optoelectronic applications.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

While classical approaches to pyridine (B92270) synthesis can likely produce 4-(1,1-diphenylethyl)pyridine, future research should focus on developing more efficient, atom-economical, and versatile synthetic routes. Modern organic synthesis techniques offer numerous avenues for exploration.

One promising direction is the application of transition-metal-catalyzed C-H activation. scispace.com This strategy would involve the direct coupling of a pyridine precursor with a suitable diphenylmethane derivative, avoiding the need for pre-functionalized starting materials and thus streamlining the synthetic process. Another area for development is the use of one-pot multicomponent reactions. Methodologies such as modified Hantzsch-type syntheses or [2+2+2] cycloadditions could be designed to construct the substituted pyridine core in a single, convergent step from simple precursors. rsc.org These methods are highly valued for their efficiency and ability to generate molecular diversity. nih.gov

Further research could also explore late-stage functionalization, where the 1,1-diphenylethyl group is introduced onto a pre-existing and functionalized pyridine ring. This would allow for the rapid synthesis of a library of derivatives with varied electronic and steric properties.

Potential Synthetic Strategy Description Potential Advantages
C-H Activation/ArylationDirect coupling of a pyridine C-H bond with a diphenylmethane precursor, catalyzed by a transition metal (e.g., Rhodium, Palladium).High atom economy, reduced number of synthetic steps, avoids pre-functionalization. scispace.com
[2+2+2] CycloadditionCobalt- or Rhodium-catalyzed cyclotrimerization of alkynes with a nitrile to form the pyridine ring. rsc.orgEfficient construction of highly substituted pyridines, potential for regiocontrol based on steric hindrance. rsc.org
Multicomponent ReactionsOne-pot condensation reactions involving simple building blocks to assemble the final molecule.High efficiency, operational simplicity, rapid access to diverse derivatives. researchgate.net
Grignard Addition to Pyridine N-OxidesAddition of a diphenylethyl Grignard reagent to a pyridine N-oxide, followed by rearomatization.A more classical but reliable method for introducing substituents at the 2- or 4-position of the pyridine ring. organic-chemistry.org

Exploration of Expanded Catalytic Applications

The unique steric and electronic properties of this compound make it an intriguing candidate for applications in catalysis, particularly as a ligand for transition metals. The bulky 1,1-diphenylethyl group can create a specific coordination environment around a metal center, potentially influencing the selectivity and activity of catalytic transformations.

Future research should focus on synthesizing coordination complexes of this compound with various transition metals (e.g., palladium, nickel, iron, copper) and evaluating their catalytic performance. nih.govnih.gov The significant steric hindrance provided by the ligand could be advantageous in cross-coupling reactions like the Suzuki-Miyaura or Heck reactions, where it might promote reductive elimination and prevent catalyst deactivation. nih.gov

Furthermore, the incorporation of this moiety into macrocyclic structures, such as pyridinophanes, could yield highly stable and selective catalysts. unimi.it The bulky group could control access to the metal's active site, potentially leading to novel substrate selectivity or even enantioselectivity if chiral elements are introduced. The presence of bulky substituents has been shown to impact reactivity in iron oxidation catalysis and other transformations. researchgate.netmdpi.com

Potential Catalytic Role Target Reactions Hypothesized Influence of the 1,1-Diphenylethyl Group
Sterically Hindered LigandSuzuki-Miyaura, Heck, Buchwald-Hartwig cross-coupling reactions.May enhance catalyst stability, promote challenging couplings, and influence regioselectivity. nih.gov
Component of Pincer LigandsC-H functionalization, dehydrogenation reactions.Provides a rigid and sterically defined pocket around the metal center, enhancing stability and selectivity.
Macrocycle PrecursorOxidation, reduction, and C-C bond-forming reactions.The bulky group in a pyridinophane framework could create a protected active site, mimicking enzymatic catalysts. unimi.it

Integration into Advanced Functional Materials

The pyridine ring is a common building block for a wide range of functional organic materials due to its electronic properties and ability to coordinate with metals. The addition of the two phenyl rings from the diphenylethyl group expands the conjugated system and introduces significant molecular bulk, opening up new possibilities for materials science.

Future investigations could explore the incorporation of the this compound unit into polymers, metal-organic frameworks (MOFs), and small molecules for optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs): The pyrene-pyridine architecture has been investigated for hole-transporting materials. nih.gov By analogy, the diphenyl groups in this compound could facilitate charge transport, making it a candidate for host or charge-transporting layers in OLEDs.

Polymers: It could be used as a monomer to create polymers with high thermal stability and specific morphological properties due to the bulky side group, which would disrupt chain packing.

Metal-Organic Frameworks (MOFs): As a linker in MOFs, the bulky substituent could lead to the formation of frameworks with large, well-defined pores, which could have applications in gas storage or catalysis.

Deeper Theoretical and Computational Understanding of Reactivity

To guide and accelerate experimental research, a thorough theoretical and computational investigation of this compound is essential. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the molecule's intrinsic properties. acs.org

Future computational studies should aim to:

Map the Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Analyze Frontier Molecular Orbitals (HOMO/LUMO): To understand its electronic transition properties and predict its potential utility in optoelectronic devices. The energy of the HOMO-LUMO gap is a critical parameter for such applications. mdpi.com

Calculate Acidity Constants (pKa): To predict the molecule's behavior in solution and its ability to act as a base or ligand. researchgate.netnih.gov

Model Coordination Complexes: To simulate its binding with various metal ions, predicting bond strengths, geometries, and the electronic effect of the ligand on the metal center. This can help in the rational design of new catalysts.

Computational Method Property to be Investigated Predicted Insight
Density Functional Theory (DFT)Molecular Geometry, Electronic StructureOptimized 3D structure, bond lengths, and angles.
Time-Dependent DFT (TD-DFT)HOMO/LUMO Energies, Excitation EnergiesPrediction of UV-Vis absorption spectra and suitability for optoelectronic applications.
Implicit Solvation ModelspKa, Reaction Energetics in SolutionAccurate prediction of acid/base properties and reaction feasibility in different solvents. acs.org
Molecular Dynamics (MD)Conformational Flexibility, Intermolecular InteractionsUnderstanding of how the molecule behaves in a condensed phase or within a material matrix.

Design of Related Pyridine Architectures

Building upon the foundational structure of this compound, future research can focus on the rational design and synthesis of more complex, related architectures to target specific applications. The core structure serves as a versatile scaffold that can be systematically modified.

Key areas for the design of new architectures include:

Functionalization of Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the diphenylethyl moiety would allow for fine-tuning of the electronic properties of the entire molecule. This could modulate its ligand properties or its performance in functional materials. nih.gov

Multi-Pyridine Systems: Synthesizing bipyridine or terpyridine analogues that incorporate the this compound unit. Such molecules would act as powerful chelating agents for metal ions, forming highly stable complexes for catalysis or as building blocks for supramolecular assemblies. nih.gov

Fused Heterocyclic Systems: Creating fused-ring systems, such as pyrazolo[4,3-c]pyridines or pyrido[4,3-d]pyrimidines, that retain the bulky substituent. nih.gov This approach could generate novel compounds with unique biological or photophysical properties. nih.govmdpi.com

The systematic exploration of these related architectures will expand the chemical space around this compound, paving the way for the discovery of new molecules with tailored functions for medicine, catalysis, and materials science. nih.gov

Q & A

Q. What strategies optimize the synthesis of this compound for large-scale applications?

  • Methodological Answer : Flow chemistry reduces reaction times and improves scalability. Catalyst immobilization (e.g., silica-supported Fe) enhances recyclability in oxidation reactions. Process Analytical Technology (PAT) tools, such as in-situ IR monitoring, ensure real-time yield tracking and impurity control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.